molecular formula C9H7FN2 B1342382 1-(2-fluorophenyl)-1H-pyrazole CAS No. 35715-66-3

1-(2-fluorophenyl)-1H-pyrazole

Cat. No. B1342382
CAS RN: 35715-66-3
M. Wt: 162.16 g/mol
InChI Key: NXBJGOUCISMVSC-UHFFFAOYSA-N
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Description

“1-(2-fluorophenyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of “1-(2-fluorophenyl)-1H-pyrazole” involves a 1,3-dipolar cycloaddition reaction . This reaction involves the use of 3-arylsydnones, which are synthesized from N-nitroso-2-fluorophenylglycines . These 3-arylsydnones are then used in the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .


Molecular Structure Analysis

The molecular structure of “1-(2-fluorophenyl)-1H-pyrazole” has been characterized by single crystal X-ray diffraction analysis . This analysis revealed interesting features such as halogen bonding, which plays an important role in modeling the crystal structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-fluorophenyl)-1H-pyrazole” include a density of 1.1±0.1 g/cm³, a boiling point of 283.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.3±3.0 kJ/mol and a flash point of 125.4±23.2 °C .

Safety and Hazards

“1-(2-fluorophenyl)-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed or in contact with skin .

Future Directions

The future directions for “1-(2-fluorophenyl)-1H-pyrazole” could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, pyrazoles are known to exhibit a wide range of biological activities, suggesting potential applications in medicinal chemistry . Additionally, further studies could explore the properties and applications of various “1-(2-fluorophenyl)-1H-pyrazole” derivatives .

Mechanism of Action

Target of Action

Similar compounds are known to interact with various receptors and enzymes in the body

Mode of Action

It is known that similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to inhibit α-amylase, an enzyme involved in the breakdown of carbohydrates into glucose . This suggests that 1-(2-fluorophenyl)-1H-pyrazole may have potential effects on carbohydrate metabolism.

Result of Action

Similar compounds have been found to cause severe skin burns and eye damage, and may cause respiratory irritation . These effects are likely due to the compound’s corrosive nature.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-fluorophenyl)-1H-pyrazole. For example, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Additionally, the compound should be handled with care to avoid exposure to skin and eyes .

properties

IUPAC Name

1-(2-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBJGOUCISMVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607809
Record name 1-(2-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-1H-pyrazole

CAS RN

35715-66-3
Record name 1-(2-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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